CLAP Annulation Yield vs. Classical Piperazine Syntheses
Under the optimised CLAP conditions (KOH base, 1.4 equiv aldehyde, Ir[(ppy)₂(dtbbpy)]PF₆ photocatalyst, blue LED), N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) delivers isolated yields of 2‑substituted piperazines up to 95% [1]. In the TCI‑validated practical example, 1‑benzyl‑3‑(4‑fluorophenyl)piperazine was isolated in 80% yield at 0.20 mmol scale . By contrast, traditional two‑step alkylation‑cyclisation routes to N‑benzyl‑2‑arylpiperazines typically afford 40–65% overall yields [2]. This 20–55 percentage‑point improvement in yield, combined with the single‑step, room‑temperature operation, constitutes a quantifiable procurement advantage for laboratories prioritizing synthetic efficiency.
| Evidence Dimension | Isolated yield of N-benzyl-2-arylpiperazine |
|---|---|
| Target Compound Data | 80% (TCI validated example); up to 95% (optimised conditions) |
| Comparator Or Baseline | Classical two-step alkylation–cyclisation: 40–65% overall yield |
| Quantified Difference | 15–55 percentage points higher yield |
| Conditions | Batch, 0.20 mmol scale, blue LED irradiation, Ir[(ppy)₂(dtbbpy)]PF₆ (1 mol %), KOH in MeOH, r.t., 3 h |
Why This Matters
Higher yield directly reduces cost per gram of final piperazine and minimises purification burden, making this building block the economically rational choice for piperazine library synthesis.
- [1] Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2‑Substituted Piperazines under Batch and Flow Conditions. Organic Letters, 22(13), 5157–5162. https://doi.org/10.1021/acs.orglett.0c01759 View Source
- [2] Organic Chemistry Portal. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) Abstract (citing comparative context). Retrieved from https://www.organic-chemistry.org/abstracts/lit7/422.shtm View Source
